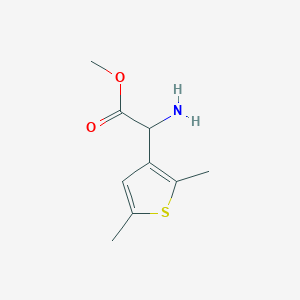

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate

Description

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate |

InChI |

InChI=1S/C9H13NO2S/c1-5-4-7(6(2)13-5)8(10)9(11)12-3/h4,8H,10H2,1-3H3 |

InChI Key |

KZEKVUGKBSINPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Gewald Reaction for 2-Aminothiophene Core

A classical and widely used approach to synthesize 2-aminothiophenes involves the Gewald reaction, which is a three-component condensation of a ketone or aldehyde, elemental sulfur, and a cyanoacetate derivative or malononitrile. This method efficiently constructs the 2-aminothiophene ring system with substituents in defined positions.

- Procedure : Cyanoacetate or cyanoacetone reacts with a 2,5-dimethyl-substituted carbonyl compound and elemental sulfur under basic or catalytic conditions to yield 3-substituted 2-aminothiophenes.

- Example : Starting from 2,5-dimethylacetophenone or a related ketone, the Gewald reaction produces the 2,5-dimethylthiophene ring with an amino group at position 2 and an acetyl group at position 3, which can be further modified.

Aminoacetate Side Chain Formation

The aminoacetate functionality is introduced by alkylation or substitution reactions on the thiophene ring or via direct condensation with amino acids or their derivatives.

- A common approach is the reaction of the aminothiophene intermediate with methyl bromoacetate or methyl chloroacetate to install the methyl 2-aminoacetate side chain at the 3-position of the thiophene ring.

- Alternatively, reductive amination or Mannich-type reactions can be employed to attach the aminoacetate group at the desired position.

Purification and Isolation

The regioselectivity and purity of methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate are critical. Purification methods include crystallization, chromatography, and solvent-based purification.

- A patent on purification of related methyl 2,2-dithienylglycolates highlights the importance of solvent choice and temperature control to reduce regioisomeric impurities and achieve high purity yields (>70%) with less than 0.1% isomer content.

- Solvents such as isobutyl acetate, toluene, and ethers are effective for crystallization and purification.

Data Table: Representative Synthetic Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic agents.

Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related esters, focusing on molecular features, substituents, and applications inferred from the evidence:

Table 1: Structural and Functional Comparison of Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate and Analogs

Key Observations:

Heterocyclic vs. Aromatic Backbones: The thiophene ring in the target compound and methyl 2-thienyl acetate offers distinct electronic properties compared to triazine (metsulfuron) or pyrimidine (compound 1 in ). Thiophene’s sulfur atom may enhance π-electron delocalization, influencing binding affinity in drug-receptor interactions.

Functional Group Variations: The amino group in the target compound and methyl 2-amino-2-(4-methoxyphenyl)acetate HCl introduces hydrogen-bonding capability, a critical feature for pharmacological activity. In contrast, sulfonylurea herbicides (e.g., metsulfuron) rely on urea linkages for herbicidal activity . Ester groups (methyl vs. ethyl) affect volatility and hydrolysis rates. For example, ethyl esters (as in ) may exhibit slower degradation compared to methyl esters.

Applications: Thiophene-containing compounds are prevalent in drug discovery due to their bioisosteric resemblance to phenyl groups. The target compound’s structure aligns with intermediates used in kinase inhibitors or antimicrobial agents. Sulfonylurea derivatives (e.g., metsulfuron) target plant acetolactate synthase, while amino-acetate esters (e.g., ) are often precursors for chiral building blocks in asymmetric synthesis.

Research Implications and Gaps

- Biological Activity: Amino-thiophene esters are understudied compared to phenyl or triazine analogs.

- Safety and Handling: While methyl 2-thienyl acetate’s safety data emphasize standard ester-handling protocols , the amino group in the target compound may necessitate additional precautions due to reactivity.

Biological Activity

Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate (CAS Number: 1249170-31-7) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 199.27 g/mol. The compound features a thiophene ring that contributes to its biological properties, particularly in relation to its interaction with biological macromolecules.

Research indicates that compounds containing thiophene structures can exhibit significant biological activities, including inhibition of key enzymes involved in cancer progression. Specifically, this compound has been studied as a potential inhibitor of topoisomerases, which are essential for DNA replication and transcription.

Topoisomerase Inhibition

A study demonstrated that derivatives of 2,5-dimethylthiophene exhibited selective inhibition of topoisomerase II. This inhibition leads to cell cycle arrest at the G1 phase, significantly reducing proliferation in cancer cell lines such as HCT-116. The G1 phase arrest was noted to increase from 49.4% in control cells to 76.8% at higher concentrations of the compound .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated using various in vitro assays:

Case Studies

- Inhibition of Cancer Cell Proliferation : A study focused on a series of compounds related to this compound demonstrated that certain derivatives showed enhanced potency against various cancer cell lines by targeting topoisomerases .

- Mechanistic Insights : Another investigation explored the mechanism by which these compounds induce cell cycle arrest. The findings suggested that the interaction with topoisomerases disrupts DNA replication processes, leading to apoptosis in cancer cells .

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-(2,5-dimethylthiophen-3-yl)acetate?

The compound can be synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes. This method yields derivatives with active methylene groups, enabling further functionalization. Reaction optimization includes toluene as a solvent, piperidine/acetic acid catalysis, and 5–6 hours of reflux to achieve 72–94% yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

- IR spectroscopy to identify functional groups (e.g., cyano, ester, amino).

- ¹H NMR for positional analysis of methyl, thiophene, and aromatic protons.

- Mass spectrometry to confirm molecular weight and fragmentation patterns. Cross-validation of these techniques ensures structural integrity .

Q. How can researchers verify stereochemical purity in synthetic batches?

Chiral HPLC or polarimetry can assess enantiomeric excess. For crystalline derivatives, X-ray crystallography (using programs like SHELXL) provides unambiguous confirmation of stereochemistry and molecular packing .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

Discrepancies between predicted and observed spectral data (e.g., unexpected NMR shifts) may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

Q. What strategies optimize reaction yields in Knoevenagel condensations involving this compound?

Key variables include:

- Catalyst selection : Piperidine/acetic acid systems enhance reaction rates.

- Solvent polarity : Toluene balances reactivity and solubility.

- Temperature control : Reflux conditions (110–120°C) prevent side reactions. Monitoring via TLC and adjusting aldehyde electrophilicity (e.g., electron-withdrawing substituents) further improves efficiency .

Q. How do structural modifications (e.g., halogenation or methoxy groups) impact biological activity?

Comparative studies show:

- Halogen substitution (e.g., chloro at thiophene positions) enhances antimicrobial and anticancer activity by increasing electrophilicity and target binding.

- Methoxy groups improve solubility and modulate interactions with hydrophobic enzyme pockets. Systematic SAR studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity) are essential to quantify these effects .

Q. What computational methods support mechanistic studies of its interactions with biological targets?

- Docking simulations (AutoDock, Schrödinger) predict binding modes to enzymes/receptors.

- MD simulations (GROMACS) assess stability of ligand-target complexes.

- QSAR models correlate substituent electronic parameters (Hammett constants) with activity trends .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate antioxidant or anti-inflammatory activity?

- Antioxidant assays : Use DPPH radical scavenging or FRAP, with quercetin/Trolox as positive controls.

- Anti-inflammatory models : LPS-induced RAW 264.7 macrophage assays, measuring NO production via Griess reagent. Dose-response curves (IC₅₀ calculations) and statistical validation (ANOVA) ensure reproducibility .

Q. What crystallographic parameters are critical for refining its crystal structure?

High-resolution data (≤1.0 Å) and low R-factors (<5%) are ideal. SHELXL refinement should include:

- Anisotropic displacement parameters for non-H atoms.

- Hydrogen bonding networks analyzed via Mercury software.

- Twinning detection (e.g., using PLATON) for accurate space group assignment .

Conflict Resolution in Published Data

Q. How to address discrepancies in reported biological activities across studies?

Variations may stem from assay conditions (e.g., cell line specificity, compound purity). Solutions include:

- Replicating experiments under standardized protocols (e.g., OECD guidelines).

- Validating purity via HPLC (>95%) and elemental analysis.

- Meta-analyses to identify confounding variables (e.g., solvent used in in vivo studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.